(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide
CAS No.: 338418-74-9
Cat. No.: VC7554084
Molecular Formula: C13H11ClF3N5S
Molecular Weight: 361.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338418-74-9 |
|---|---|
| Molecular Formula | C13H11ClF3N5S |
| Molecular Weight | 361.77 |
| IUPAC Name | N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide |
| Standard InChI | InChI=1S/C13H11ClF3N5S/c14-9-5-8(13(15,16)17)6-20-12(9)22-21-10(18)7-23-11-3-1-2-4-19-11/h1-6H,7H2,(H2,18,21)(H,20,22) |
| Standard InChI Key | SBJHWWNMKYSGPM-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)SCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Introduction
(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide is a complex organic compound featuring a pyridinyl group, a sulfanyl group, and an amidamide functional group. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals, where such functionalities can enhance biological activity or selectivity.
Synthesis and Reaction Conditions
The synthesis of (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide likely involves the reaction of appropriate pyridinyl derivatives with sulfanyl-containing compounds under controlled conditions. The use of polar aprotic solvents may facilitate better yields and purities, similar to the synthesis of related hydroxylamine compounds.
Potential Applications
Given its structural features, this compound could have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. The presence of a pyridinyl ring and a sulfanyl group suggests possible interactions with enzymes or receptors, which could be beneficial in therapeutic contexts.
| Potential Application | Rationale |
|---|---|
| Medicinal Chemistry | Presence of pyridinyl and sulfanyl groups, which are common in bioactive molecules. |
| Agrochemicals | Similar functionalities are used in pesticides and herbicides. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume